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Arginyl-arginyl-arginine

Cat. No.: B14765893
M. Wt: 486.6 g/mol
InChI Key: XPSGESXVBSQZPL-SRVKXCTJSA-N
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Description

Historical Context and Significance of Short Arginine-Rich Peptides in Research

The field of study surrounding short arginine-rich peptides is built upon foundational discoveries in the late 20th century that unveiled the surprising ability of certain proteins to enter living cells. A pivotal moment occurred in 1988 when researchers observed that the trans-activating transcriptional activator (Tat) protein from the human immunodeficiency virus 1 (HIV-1) could be taken up by cells from the surrounding culture media and translocate to the nucleus. nih.govwikipedia.org This was followed by a similar discovery in 1991, demonstrating that the Antennapedia homeodomain from Drosophila could also be internalized by neuronal cells. nih.gov

These initial observations sparked intense investigation into the specific sequences, later termed protein transduction domains (PTDs) or more commonly, cell-penetrating peptides (CPPs), that conferred this cell-entry capability. nih.govcreative-peptides.com Scientists identified that relatively short peptide sequences derived from these proteins, such as penetratin (from Antennapedia) and Tat-derived peptides, were sufficient to mediate this translocation. nih.govnih.gov A common feature of these early-identified CPPs was their high content of positively charged amino acids, particularly arginine. nih.govnih.gov

This realization led to the hypothesis that the cationic nature of these peptides was key to their function, prompting research into synthetic peptides composed of repeating basic amino acids. Studies comparing polyarginine and polylysine (B1216035) peptides revealed that the guanidinium (B1211019) group of arginine was particularly effective at facilitating cellular uptake. mdpi.com Consequently, short, synthetic arginine-rich peptides, or oligoarginines, emerged as powerful and versatile tools in biomedical research. nih.govmdpi.com Their ability to carry a wide variety of molecular cargo—from small molecules to large DNA fragments—across the cell membrane established their significance in developing new strategies for drug delivery and cellular imaging. creative-peptides.commdpi.com

| Key Historical Milestones in Arginine-Rich Peptide Research | | :--- | :--- | | Year | Discovery | Significance | | 1988 | The HIV-1 Tat protein is observed to enter cells and translocate to the nucleus. nih.govwikipedia.org | First demonstration of a protein with cell-penetrating properties, laying the groundwork for the CPP field. | | 1991 | The Drosophila Antennapedia homeodomain is shown to be internalized by neuronal cells. nih.gov | Confirmed that cell penetration was not unique to viral proteins and was a broader biological phenomenon. | | 1994 | The minimal sequence from Antennapedia responsible for uptake, named penetratin, is identified. nih.gov | Showed that a short peptide sequence was sufficient for cell entry, leading to the design of synthetic CPPs. | | 2000s | Systematic studies on synthetic oligoarginines (e.g., Arg₈) demonstrate their superior cell-penetrating ability. nih.gov | Established arginine-rich sequences as a highly efficient and modular platform for intracellular delivery. |

Defining Arginyl-arginyl-arginine within the Context of Cell-Penetrating Peptides and Nucleic Acid Binding Motifs

This compound, also known as tri-arginine or R3, is a specific chemical compound classified as a short oligoarginine peptide. It consists of three L-arginine amino acid residues linked by peptide bonds. nih.gov Its fundamental identity in modern research is twofold: as a member of the cell-penetrating peptide family and as a nucleic acid binding motif.

As a CPP, this compound is categorized as a polycationic peptide. wikipedia.orgnih.gov The defining characteristic of CPPs is their ability to traverse the lipid bilayer of cell membranes, a barrier that is impermeable to most large or hydrophilic molecules. nih.gov The mechanism behind this capability in arginine-rich peptides is primarily attributed to the unique properties of the arginine side chain, which is capped by a guanidinium group. wikipedia.org This group is positively charged at physiological pH, allowing for strong electrostatic interactions with negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans and membrane phospholipids (B1166683). mdpi.commdpi.com While the precise uptake mechanism is still debated, it is understood to involve processes such as direct penetration or endocytosis, with some evidence suggesting that arginine-rich peptides can induce significant membrane reorganization, including the formation of multilamellar structures that facilitate entry. mdpi.comnih.gov

Beyond its role in cellular translocation, the structure of this compound makes it an effective nucleic acid binding motif. The interaction between arginine residues and nucleic acids is a fundamental aspect of molecular biology. nih.gov The guanidinium group of arginine is capable of forming a network of specific hydrogen bonds with the phosphate (B84403) backbone and the bases of RNA and DNA. nih.govelifesciences.org This binding is exemplified in numerous natural proteins, such as the HIV Rev protein, which utilizes an arginine-rich motif to bind to its RNA target. nih.gov Furthermore, specific domains rich in glycine (B1666218) and arginine (GAR domains) are recognized as functional RNA-binding modules in cellular proteins like nucleolin. embopress.org Therefore, this compound serves as a minimalist model for studying these crucial protein-nucleic acid interactions, providing insight into the molecular recognition that underpins genetic regulation and viral replication.

| Properties of this compound | | :--- | :--- | | Property | Value | | IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid nih.gov | | Molecular Formula | C₁₈H₃₈N₁₂O₄ nih.gov | | Molecular Weight | 486.6 g/mol nih.gov | | Synonyms | Arg-Arg-Arg, RRR, Tri-arginine nih.gov | | Classification | Oligopeptide, Cell-Penetrating Peptide (CPP) wikipedia.orgnih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H38N12O4 B14765893 Arginyl-arginyl-arginine

Properties

Molecular Formula

C18H38N12O4

Molecular Weight

486.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C18H38N12O4/c19-10(4-1-7-26-16(20)21)13(31)29-11(5-2-8-27-17(22)23)14(32)30-12(15(33)34)6-3-9-28-18(24)25/h10-12H,1-9,19H2,(H,29,31)(H,30,32)(H,33,34)(H4,20,21,26)(H4,22,23,27)(H4,24,25,28)/t10-,11-,12-/m0/s1

InChI Key

XPSGESXVBSQZPL-SRVKXCTJSA-N

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N

Origin of Product

United States

Mechanisms of Cellular Interaction and Internalization of Arginyl Arginyl Arginine

Investigation of Direct Membrane Translocation Mechanisms by Arginine-Rich Peptides

Direct translocation is a key mechanism by which arginine-rich peptides, including Arginyl-arginyl-arginine, can enter cells. This process involves the peptide directly crossing the plasma membrane without the formation of endocytic vesicles. mdpi.comnih.gov Molecular dynamics simulations suggest that this translocation is facilitated by the destabilization and creation of transient pores in the phospholipid bilayer. nih.gov

Role of Guanidinium (B1211019) Groups in Membrane Perturbation and Transient Pore Formation

The guanidinium group of arginine residues is fundamental to the process of direct membrane translocation. nih.gov These positively charged groups initiate strong interactions with negatively charged components on the cell surface, such as phosphate (B84403), sulfate (B86663), and carboxylate groups. researchgate.netnih.govnih.gov This interaction is not merely electrostatic; the guanidinium group can form specific bidentate hydrogen bonds with phosphate groups on the membrane. researchgate.netnih.gov This binding is a crucial first step, leading to membrane destabilization and the nucleation of transient, toroidal pores that allow the peptide to pass through. nih.gov

The formation of these pores is thought to be a cooperative process. As multiple guanidinium groups interact with the membrane, they can induce localized disruptions. Some studies propose that the aggregation of these peptides on the membrane surface can lead to the formation of multilamellar structures that fuse with the cell membrane, creating a fusion pore for entry. pnas.orgcas.cz This process is distinct from the direct passage of a single peptide molecule and highlights a different geometry of entry. pnas.org The efficiency of this process is dependent on the number of arginine residues, with peptides containing around 7 to 15 arginines showing the most effective uptake. nih.gov

Influence of Peptide Conformation and Flexibility on Cell Entry Efficiency

The conformation and flexibility of arginine-rich peptides also play a significant role in their ability to penetrate cells. While the primary sequence and the presence of arginine are critical, the spatial arrangement of these residues affects the efficiency of membrane interaction. nih.govnih.gov

Endocytosis Pathways in Arginine-Rich Peptide Cellular Uptake

Endocytosis represents a major, energy-dependent pathway for the cellular uptake of arginine-rich peptides. mdpi.comnih.govjst.go.jp This process involves the engulfment of the peptide by the cell membrane to form intracellular vesicles. nih.govnih.gov Several distinct endocytic mechanisms have been implicated in the internalization of these peptides, and often, multiple pathways can be active simultaneously. mdpi.commst.edu

Clathrin-Mediated and Caveolae-Mediated Endocytosis

Clathrin-mediated endocytosis (CME) is a well-characterized pathway involving the formation of clathrin-coated pits at the plasma membrane. nih.gov These pits invaginate and pinch off to form vesicles that transport their contents into the cell. Several studies have implicated CME in the uptake of arginine-rich peptides. nih.gov However, other research using genetic knockdowns of clathrin-mediated endocytosis has shown that the uptake of some arginine-rich peptides, like the TAT peptide, is not affected, suggesting that this pathway is not universally required. nih.govnih.gov The involvement of CME can also be influenced by the cargo attached to the peptide. nih.gov

Caveolae-mediated endocytosis is another pathway that involves flask-shaped invaginations of the plasma membrane called caveolae. plos.org Similar to CME, the role of this pathway in the uptake of arginine-rich peptides is debated. While some studies suggest its involvement, others have found that knocking out caveolin, a key protein in this pathway, does not prevent peptide entry. nih.govnih.gov The uptake of certain complexes, like PEI/DNA polyplexes, has been shown to be inhibited by drugs that block caveolae-mediated endocytosis. researchgate.net

Factors Modulating this compound Cell Penetration

One of the most significant factors is the peptide concentration . At lower concentrations, uptake often occurs through endocytic pathways, leading to the peptide being localized in endosomes. nih.gov However, as the concentration increases, direct translocation across the plasma membrane becomes more prominent, resulting in a more diffuse cytosolic distribution. nih.gov

The presence of serum in the culture medium can also have a major impact on peptide uptake. Serum components can interact with the peptides, potentially influencing their aggregation state and interaction with the cell surface. nih.gov For longer oligoarginines, the presence of serum tends to favor endocytic uptake. nih.gov

Cell surface proteoglycans , particularly heparan sulfate proteoglycans, play a crucial role in the initial interaction of arginine-rich peptides with the cell. nih.govnih.gov The negatively charged sulfate groups of these proteoglycans act as cell surface receptors, concentrating the positively charged peptides at the cell membrane and thereby facilitating their subsequent internalization, whether through direct translocation or endocytosis. nih.govnih.gov

FactorEffect on Cellular UptakeReferences
Peptide Concentration At low concentrations, endocytosis is favored. At high concentrations, direct translocation increases. nih.gov
Serum Can influence uptake mechanism, often promoting endocytosis for longer peptides. nih.gov
Cell Surface Proteoglycans Enhance peptide concentration at the cell surface, facilitating uptake. nih.govnih.gov
Peptide Properties Number of arginines, conformation, and flexibility are critical for efficiency. nih.govnih.gov
Cargo The nature of the attached cargo can determine the internalization pathway. nih.gov

Extracellular Environment and Cellular Conditions

The journey of this compound into the cell begins in the extracellular space, where various factors can modulate its uptake. The initial and critical step involves the interaction of the positively charged guanidinium groups of the arginine residues with negatively charged components on the cell surface. researchgate.netnih.gov A primary target for this interaction is the layer of heparan sulfate proteoglycans (HSPGs) present on the surface of most mammalian cells. nih.gov This electrostatic attraction serves to concentrate the peptide at the cell membrane, a prerequisite for efficient internalization.

The composition of the extracellular medium also plays a pivotal role. The presence of serum, for instance, has been shown to significantly influence the uptake of longer oligoarginines, and similar effects can be inferred for tri-arginine. nih.gov Serum components can interact with the peptide, potentially altering its aggregation state and subsequent interaction with the cell membrane.

Furthermore, the local pH of the extracellular environment can impact the charge status of both the peptide and the cell surface, thereby affecting their interaction. While the guanidinium group of arginine remains protonated over a wide pH range, subtle changes in the surface charge of membrane proteins and lipids due to pH fluctuations can influence the binding affinity of the peptide. nih.govnih.gov

Peptide Concentration and Interactions with Membrane Components

The concentration of this compound in the extracellular medium is a critical determinant of its primary internalization pathway. Research on oligoarginines suggests a concentration-dependent switch in the uptake mechanism. nih.gov At lower concentrations, endocytosis is the predominant route of entry. In this process, the peptide, after binding to the cell surface, is enveloped by the plasma membrane to form vesicles that are then transported into the cell. For longer arginine chains like octa-arginine (R8), macropinocytosis, a form of fluid-phase endocytosis, has been identified as a key pathway. nih.gov

As the peptide concentration increases, a shift towards a non-endocytic pathway, often referred to as direct translocation, is observed. nih.gov This process involves the direct passage of the peptide across the lipid bilayer of the cell membrane into the cytosol. The interaction with membrane lipids is fundamental to this process. The presence of negatively charged lipids in the membrane is essential to trigger the interaction with the cationic arginine residues. nih.gov This interaction can lead to localized destabilization of the membrane, facilitating the peptide's transit.

The table below summarizes the influence of various factors on the internalization of arginine-rich peptides, with inferred relevance for this compound.

FactorInfluence on InternalizationPrimary Internalization Pathway(s)Key Cellular Components Involved
Low Peptide Concentration Promotes uptake via endocytosis. nih.govEndocytosis (including macropinocytosis for longer chains). nih.govHeparan sulfate proteoglycans, plasma membrane. nih.gov
High Peptide Concentration Favors direct translocation across the membrane. nih.govDirect translocation. nih.govPlasma membrane lipids. nih.gov
Presence of Serum Can modulate uptake efficiency, particularly for longer chains. nih.govPotentially alters the balance between endocytosis and direct translocation. nih.govSerum proteins. nih.gov
Extracellular pH Can influence peptide-membrane interactions by altering surface charges. nih.govnih.govMay affect the efficiency of both endocytosis and direct translocation.Cell surface proteins and lipids. nih.govnih.gov

Comparative Analysis of Internalization Mechanisms across Different Cell Types and Species

The efficiency and dominant mechanism of this compound internalization can vary significantly across different cell types and even between species. These differences are often attributable to variations in cell surface composition and membrane properties.

For instance, the density of heparan sulfate proteoglycans on the cell surface can differ between cell lines, such as Chinese Hamster Ovary (CHO) cells and HeLa cells, which would be expected to impact the initial binding and subsequent uptake of the peptide. nih.gov Cells with a higher density of these anionic sites would likely exhibit more efficient initial capture of the cationic peptide.

Furthermore, the lipid composition of the cell membrane is a critical factor. Bacterial cells, for example, have a higher proportion of negatively charged lipids in their membranes compared to mammalian cells and lack cholesterol. nih.gov This difference in membrane composition can lead to a preferential and potent interaction of arginine-rich peptides with bacterial membranes, a principle that is also exploited in the design of antimicrobial peptides. reading.ac.uk

The table below presents a comparative overview of factors influencing the uptake of arginine-rich peptides in different cell models, providing a framework for understanding the potential behavior of this compound.

Cell Type/SpeciesKey Differentiating FeatureImplication for this compound Internalization
Mammalian Cells (e.g., HeLa, CHO) Presence of heparan sulfate proteoglycans and cholesterol in the membrane. nih.govnih.govUptake is mediated by initial binding to proteoglycans, followed by endocytosis at low concentrations and direct translocation at higher concentrations. nih.gov
Bacterial Cells (e.g., E. coli, S. aureus) High content of anionic phospholipids (B1166683); lack of cholesterol. nih.govLikely exhibits strong, direct interactions with the membrane, potentially leading to membrane disruption and rapid entry. nih.govreading.ac.uk

Molecular Interactions of Arginyl Arginyl Arginine with Biological Macromolecules

Specific Interactions with Nucleic Acids

The positive charges on the guanidinium (B1211019) groups of Arginyl-arginyl-arginine facilitate strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids like RNA and DNA.

Arginine-rich motifs are frequently involved in protein-RNA interactions that regulate RNA processing in both viruses and cellular organisms. nih.gov The binding often demonstrates high specificity, with the guanidinium group of arginine playing a central role. nih.govnih.gov This interaction is not merely electrostatic; it involves specific hydrogen bonding patterns with the RNA bases and backbone, allowing for recognition of particular RNA structures. nih.govnih.gov

This compound has been identified as a potent bidirectional effector of certain ribozymes, which are RNA molecules with catalytic activity. nih.govwikipedia.org In studies on the Pc1.LSU nuclear group I intron of Pneumocystis carinii, tri-arginine demonstrated a dual role. It acts as a competitive inhibitor of the first step of the splicing reaction (cleavage) and as a stimulator of the second step (ligation). nih.gov

Peptides containing arginine, such as di- and tri-arginine, have been shown to be significantly more potent than L-arginine alone in both inhibiting and stimulating ribozyme activity. nih.gov Tri-arginine was found to be among the most powerful effectors tested, being approximately 10,000 times more effective than L-arginine as an inhibitor and nearly 400 times more effective as a stimulator. nih.gov This suggests that the peptide binds to sites on the ribozyme, inducing conformational changes that either compete with the guanosine (B1672433) substrate in the initial cleavage step or enhance the activity of the ligation step. nih.gov However, not all ribozymes are positively affected; attempts to improve the efficiency of an RNA polymerase ribozyme by attaching an arginine cofactor did not result in increased polymerization. nih.govresearchgate.net

Table 1: Effect of Arginine-Related Compounds on Ribozyme Activity

Compound Relative Inhibitory Potency (Compared to L-arginine) Relative Stimulatory Potency (Compared to L-arginine)
L-arginine 1x 1x
Di-arginine >37x Significantly higher than L-arginine

| Tri-arginine | ~10,000x | ~400x |

This table is generated based on data indicating that arginine-containing di- and tri-peptides are substantially more potent effectors than L-arginine alone. nih.gov

The interaction between arginine-rich peptides and RNA is not random; it is guided by specific RNA motifs. nih.govnih.gov While the tripeptide itself is simple, its binding preference is dictated by the three-dimensional structure of the RNA target. Studies on arginine-binding RNA aptamers have identified several conserved motifs that form binding sites. nih.gov These sites are often characterized by structured stems adjacent to terminal loops. nih.gov

The specificity of the interaction is primarily focused on the arginine side-chain guanidinium group. nih.gov This group can form multiple hydrogen bonds with the RNA, for instance, making specific contacts with guanine (B1146940) (G) bases and the phosphate backbone. nih.gov The flexibility of the peptide backbone may allow for a "semi-specific" recognition, enabling a discrete set of arginine-rich peptides to recognize a specific set of RNAs. nih.gov The binding is highly specific for arginine over other amino acids. nih.gov

Similar to its interaction with RNA, the cationic nature of this compound facilitates its binding to the negatively charged DNA double helix. Arginine is frequently found at the interface of protein-DNA complexes, where it establishes a significant number of hydrogen bonds with the phosphate backbone. nih.gov

The presence of arginine can modulate the stability of the DNA duplex. nih.gov Studies have shown that organic ions like arginine can reduce the stability difference between AT-rich and GC-rich DNA sequences, a factor that could have been important in prebiotic DNA replication scenarios. nih.gov This effect goes beyond simple electrostatic screening and involves specific interactions within the major and minor grooves of the DNA helix. nih.gov Furthermore, methods have been developed to study these interactions more directly by creating reactive DNA probes that can covalently cross-link with arginine-containing peptides and proteins, confirming the close proximity of these peptides to the DNA. uochb.cz

Binding to Ribonucleic Acid (RNA) Structures.

Protein-Peptide Interactions Involving this compound

This compound can also serve as a recognition motif for specific proteins, particularly enzymes that cleave peptide bonds (peptidases).

The sequence of this compound is recognized by certain peptidases. For instance, human germinal angiotensin I-converting enzyme (gACE), a key enzyme in the regulation of blood pressure, has been shown to recognize and cleave peptides with an Arg-Arg sequence at their C-terminus. nih.govnih.govwikipedia.org These peptide hormone intermediates are high-affinity substrates for gACE. nih.gov This suggests that gACE may play a role in processing pro-hormones by trimming basic dipeptides like Arginyl-arginine from the C-terminus of protein intermediates. nih.gov

Another example is a serine proteinase isolated from the microsomal membranes of rat liver. This enzyme demonstrates unique specificity by cleaving arginyl peptide bonds located at paired basic amino acid residues, such as an Arg-Arg sequence. nih.gov This enzyme was shown to specifically cleave the proalbumin precursor at its Arg-Arg sequence, indicating its role as a processing proteinase in the maturation of proproteins. nih.gov

Table 2: Peptidase Specificity for Arginine-Rich Sequences

Enzyme Source Recognition Site Action
Human germinal Angiotensin I-Converting Enzyme (gACE) Human sperm C-terminal Lys/Arg-Arg Cleaves Arg-Arg from the C-terminus. nih.gov

| Serine Proteinase | Rat liver microsomes | Arg-Arg pair | Cleaves the peptide bond at the Arg-Arg sequence. nih.gov |

Potential as Inhibitors or Modulators of Enzyme Activity

The highly cationic nature of this compound suggests its potential to interact with and modulate the activity of enzymes, particularly those with negatively charged surfaces or active sites. While broad-spectrum inhibitory data for this specific tripeptide is limited, a notable example of its modulatory role comes from studies on caspases, a family of proteases crucial for apoptosis (programmed cell death).

EnzymeInteracting MoietyEffect on ActivityReference
Caspase-6Tri-arginine patch (Arg-42-Arg-44)Modulates rate of protein substrate hydrolysis nih.gov

Membrane Component Interactions at the Molecular Level

The interaction of this compound with cell membranes is largely governed by electrostatic forces. As a polycationic molecule, it exhibits a strong affinity for the negatively charged components of biological membranes, leading to a series of interactions that can influence membrane structure and function.

Interaction with Phospholipid Bilayers and Lipid Composition

The initial and crucial step in the interaction of arginine-rich peptides with cell membranes is the binding to the phospholipid bilayer. The positively charged guanidinium groups of the arginine residues form strong electrostatic interactions and hydrogen bonds with the negatively charged phosphate groups of the phospholipids (B1166683). nih.govreading.ac.uk This interaction is fundamental for the peptide's association with the membrane surface.

The lipid composition of the bilayer significantly influences the extent of this interaction. Membranes containing anionic phospholipids, such as phosphatidylglycerol (PG), exhibit a stronger affinity for arginine-rich peptides compared to purely zwitterionic membranes composed of lipids like phosphatidylcholine (PC). reading.ac.uk Studies on the nona-arginine (B115151) peptide KR9C have shown that it readily adsorbs to and inserts into membranes containing a mix of DOPC and the anionic lipid DOPG. consensus.app

The presence of arginine residues can also induce changes in the physical properties of the lipid bilayer. High concentrations of membrane-bound arginine-rich peptides can lead to an expansion of the surface area of the bilayer. lu.selu.se This is attributed to the deep partitioning of the guanidinium ions into the lipid glycerol (B35011) regions. lu.selu.se Furthermore, the interaction can lead to a local thinning of the membrane and the formation of transient pores. lu.selu.senih.gov The ability of arginine side chains to stabilize these pores by inserting into them can significantly extend their lifetime. lu.selu.se

Membrane ComponentInteraction with this compoundConsequence of InteractionReferences
Anionic Phospholipids (e.g., POPG, DOPG)Strong electrostatic interaction and hydrogen bonding between guanidinium and phosphate groups.Preferential binding and accumulation at the membrane surface. nih.govreading.ac.ukconsensus.app
Zwitterionic Phospholipids (e.g., POPC, DOPC)Weaker interaction compared to anionic lipids.Less efficient binding. reading.ac.uk
Lipid BilayerInsertion of arginine residues and partitioning of guanidinium groups.Membrane surface area expansion, local thinning, and formation/stabilization of transient pores. lu.selu.senih.gov

Role of Membrane Surface Charge and Glycosaminoglycans

The net negative charge of the cell surface, which is a common feature of many cell types, plays a pivotal role in the initial recruitment of cationic peptides like this compound. This negative charge is not only due to anionic phospholipids but also to the presence of proteoglycans, which are proteins decorated with long, negatively charged polysaccharide chains called glycosaminoglycans (GAGs). nih.govnih.gov

GAGs, such as heparan sulfate (B86663) and chondroitin (B13769445) sulfate, are rich in sulfate and carboxylate groups, making them highly anionic. nih.gov These molecules extend from the cell surface and can act as primary binding sites for arginine-rich peptides. nih.gov The interaction between the positively charged arginine residues and the negatively charged GAGs can concentrate the peptide at the cell surface, thereby facilitating its subsequent interaction with the phospholipid bilayer. nih.gov The binding of proteins to GAGs is known to involve basic amino acids like arginine and lysine, which form electrostatic interactions with the sulfate and carboxylate groups of the GAG chains. nih.gov Therefore, it is highly probable that this compound follows a similar mechanism of interaction.

Membrane ComponentInteraction with this compoundConsequence of InteractionReferences
Glycosaminoglycans (e.g., Heparan Sulfate)Electrostatic attraction between the peptide's positive charges and the negative charges of the GAGs.Concentration of the peptide at the cell surface, facilitating subsequent membrane interaction. nih.govnih.gov
Overall Negative Surface ChargeInitial electrostatic attraction of the cationic peptide to the cell.Promotes the initial contact and binding of the peptide to the cell. nih.gov

Advanced Research Methodologies for Investigating Arginyl Arginyl Arginine

Spectroscopic Techniques for Conformational Analysis and Interaction Studies

Spectroscopy is a cornerstone for investigating the structural characteristics of peptides like Tri-Arginine. These techniques provide insights into both the secondary structure and the detailed atomic arrangement in various environments.

Circular Dichroism (CD) spectroscopy is a powerful and rapid method for evaluating the secondary structure of peptides in solution. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. creative-biostructure.comcreative-proteomics.com The peptide backbone, when arranged in regular secondary structures like α-helices or β-sheets, produces a characteristic CD spectrum. creative-proteomics.com

In aqueous solutions, short, flexible peptides like Arginyl-arginyl-arginine and other arginine-rich peptides often exhibit spectra characteristic of a polyproline II (PPII) helix or a random coil conformation. udla.cl The PPII structure is notable for its left-handed helical form and is characterized by a strong negative band around 195-205 nm and a weak positive band near 218 nm. udla.cl The conformation can change significantly in the presence of interaction partners, such as lipid membranes or other biomolecules. For instance, in a more hydrophobic environment, such as that provided by 2,2,2-trifluoroethanol (B45653) (TFE) or membrane-mimicking liposomes, arginine-rich peptides may show a shift towards more ordered structures like α-helices. nih.gov This conformational flexibility is crucial for their biological activity.

Table 1: Characteristic Circular Dichroism Signals for Peptide Secondary Structures

Secondary StructurePositive Band (nm)Negative Band(s) (nm)
α-Helix ~192~208, ~222
β-Sheet ~195-200~215-220
Polyproline II (PPII) Helix ~218-228~195-206
Random Coil / Unordered ~210-220~195-200

This table summarizes typical CD spectral features. The exact peak positions and intensities can vary based on the specific peptide sequence, solvent conditions, and temperature.

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, atomic-level information about the structure, dynamics, and interactions of peptides. nih.gov For a small peptide like this compound, NMR can precisely determine the three-dimensional conformation of the peptide backbone and the orientation of the arginine side chains. ucl.ac.uk Techniques such as 1H-NMR are used to assign signals to specific protons within the molecule, revealing details about their chemical environment. hmdb.caresearchgate.net

NMR is particularly valuable for studying interactions. For example, when an arginine-rich peptide binds to a target like an RNA hairpin or a lipid bilayer, changes in the NMR spectrum (chemical shift perturbations) can identify the specific amino acid residues involved in the interaction. nih.gov Solid-state NMR (ssNMR) is especially powerful for investigating peptides bound to lipid membranes. nih.gov Studies using ssNMR have shown that the positively charged guanidinium (B1211019) groups of arginine residues can form close contacts (as short as 4.0 Å) with the negatively charged phosphate (B84403) groups of lipids in the membrane, providing a molecular basis for the strong peptide-membrane association. nih.gov

Computational Approaches and Molecular Simulations

Computational methods provide a virtual microscope to examine the behavior of this compound at a level of detail that is often inaccessible to experimental techniques alone.

Molecular Dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules over time. nih.gov For arginine-rich peptides, MD simulations have been instrumental in visualizing their interaction with and translocation across lipid bilayers. nih.govbohrium.com

Simulations reveal that these peptides initially adsorb to the membrane surface, driven by strong electrostatic interactions between the cationic guanidinium groups of arginine and the anionic phosphate groups of the lipid headgroups. bohrium.com A key behavior observed in simulations is "snorkeling," where the arginine side chain remains at the polar headgroup region of the membrane while the peptide backbone may insert into the more hydrophobic core. nih.gov At higher concentrations, arginine-rich peptides can induce significant membrane perturbations, including the formation of transient water pores or channels, which may facilitate their entry into the cell. bohrium.comnetlify.app These simulations also show how the peptides can alter the physical properties of the membrane, such as its thickness and fluidity. bohrium.com

Table 2: Key Findings from Molecular Dynamics (MD) Simulations of Arginine-Rich Peptide-Membrane Interactions

FindingDescriptionSignificance
Electrostatic Steering Peptides are rapidly attracted to the negatively charged surface of model membranes.This is the initial and critical step for all subsequent interactions and potential internalization.
Guanidinium-Phosphate Pairing The guanidinium groups of arginine form strong, stable hydrogen bonds with the lipid phosphate groups.Anchors the peptide to the membrane surface, stabilizing the interaction. bohrium.com
Arginine Snorkeling The arginine side chains tend to remain at the polar lipid-water interface, even if the peptide backbone penetrates the hydrophobic core.Minimizes the high energetic cost of burying a charged group in a nonpolar environment. nih.gov
Pore Formation At sufficient concentrations, peptides can cooperatively induce the formation of transient, water-filled pores in the membrane.Provides a potential non-endocytotic mechanism for peptide translocation across the membrane. bohrium.com
Membrane Thinning The presence of adsorbed peptides can cause a local thinning of the lipid bilayer.May lower the energy barrier for peptide insertion and translocation.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the fundamental nature of chemical bonds and intermolecular forces with high accuracy. mdpi.com These methods have been applied to understand the intrinsic interactions between the guanidinium group of arginine and various biologically relevant anions, such as phosphate and carboxylate. researchgate.net

These calculations precisely quantify the interaction energies and geometries, confirming that the planar, charge-delocalized structure of the guanidinium group allows it to form multiple, highly stable hydrogen bonds with anions. researchgate.net This strong bidentate hydrogen bonding with phosphate groups is a primary reason for the high affinity of arginine-rich peptides for phospholipid membranes. researchgate.net Interestingly, these calculations, combined with MD simulations, have also revealed the phenomenon of "like-charge pairing," where two guanidinium cations can overcome electrostatic repulsion to form a weakly stable pair in aqueous solution, an interaction that may play a role in the aggregation and function of arginine-rich peptides. nih.govcas.cz

Quantitative Analysis of Peptide Internalization and Binding

Quantifying the extent and strength of peptide interactions is crucial for understanding their biological efficacy. Various biophysical techniques are employed to measure the kinetics and thermodynamics of binding and cellular uptake.

Peptide internalization into cells or model liposomes can be monitored using fluorescence-based assays. researchgate.net For instance, a fluorescent dye can be attached to the peptide, and its uptake into cells can be measured by flow cytometry or fluorescence microscopy. In a simpler model, changes in the fluorescence spectrum of tryptophan residues within a peptide can signal its insertion from an aqueous environment into the hydrophobic membrane interior, allowing for kinetic analysis of the insertion process. researchgate.net

The strength of binding between a peptide and its target is often quantified by determining the dissociation constant (Kd). Techniques like Isothermal Titration Calorimetry (ITC) directly measure the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and other thermodynamic parameters. nih.gov Other methods include surface plasmon resonance (SPR) and fluorescence polarization, which can provide real-time kinetic data on association and dissociation rates. nih.gov For interactions with nucleic acids, massively parallel array-based methods can quantitatively measure the binding of a protein or peptide to millions of different RNA sequences simultaneously, providing a comprehensive landscape of binding specificity and affinity. nih.gov

Table 3: Common Methods for Quantitative Analysis of Peptide Interactions

MethodParameter(s) MeasuredApplication Example
Fluorescence Spectroscopy Internalization kinetics, binding affinity (Kd)Monitoring the rate of peptide insertion into liposomes by observing changes in tryptophan fluorescence. researchgate.net
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Characterizing the thermodynamic profile of this compound binding to heparin or model anions. nih.gov
Surface Plasmon Resonance (SPR) Association rate (ka), dissociation rate (kd), affinity (Kd)Measuring the real-time binding of the peptide to an immobilized lipid bilayer or target protein.
Flow Cytometry Percentage of positive cells, mean fluorescence intensityQuantifying the cellular uptake of a fluorescently-labeled this compound peptide.

Mass Spectrometry-Based Quantification Methods

Mass spectrometry (MS) stands as a cornerstone for the accurate quantification of peptides like this compound in complex biological matrices such as plasma or cell lysates. nih.govresearchgate.net The most robust and widely used approach is liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netcriver.com This technique offers high sensitivity and selectivity, which are crucial for distinguishing the target peptide from a vast background of other endogenous molecules. nih.gov

The general workflow involves several key steps. Initially, the sample, such as plasma, undergoes preparation which often includes protein precipitation to remove larger molecules. northwestern.edu To achieve the highest accuracy, a stable isotope-labeled internal standard (SIL-IS) of this compound is added to the sample at the beginning of the preparation process. This SIL-IS, which has a slightly higher mass due to the incorporation of isotopes like ¹³C or ¹⁵N, co-purifies with the endogenous peptide and helps to correct for any sample loss during extraction and for variations in ionization efficiency in the mass spectrometer. nih.govresearchgate.net

Following extraction, the sample is injected into a high-performance liquid chromatography (HPLC) system. The peptide is separated from other components on a chromatographic column, often a polar-phase or reversed-phase column, before being introduced into the mass spectrometer. nih.gov In the mass spectrometer, the peptide is ionized, typically by electrospray ionization (ESI), and the specific mass-to-charge ratio (m/z) of the parent ion is selected. This ion is then fragmented, and the m/z of specific fragment ions is monitored. This process, known as multiple-reaction monitoring (MRM), provides exceptional specificity and allows for precise quantification. northwestern.edu The ratio of the signal from the native peptide to the signal from the known concentration of the SIL-IS allows for the calculation of the absolute concentration of this compound in the original sample. researchgate.netnih.gov

Table 1: Example LC-MS/MS Transitions for this compound Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Application
This compound487.3175.1Primary quantification
This compound487.3331.2Confirmation
¹³C₆,¹⁵N₄-Arginyl-arginyl-arginine (SIL-IS)497.3185.1Internal Standard

Note: The m/z values are hypothetical and would need to be determined empirically.

Fluorescence-Based Imaging and Flow Cytometry

Fluorescence-based techniques are powerful tools for visualizing the localization and effects of this compound within living cells. nih.gov These methods provide spatial and temporal information that is complementary to the quantitative data from mass spectrometry.

Fluorescence Imaging: To track the peptide, it can be chemically conjugated to a fluorescent probe (a fluorophore). This allows for direct visualization of its uptake, intracellular distribution, and co-localization with specific organelles using fluorescence microscopy. For instance, a study could involve incubating cells with fluorescein-labeled this compound and imaging its accumulation in real-time. This approach can help determine if the peptide enters cells and where it localizes, for example, in the cytoplasm, nucleus, or mitochondria. nih.gov The principles are similar to those used for developing fluorescent sensors for arginine analogues to track enzymes in living cells. nih.gov

Flow Cytometry: Flow cytometry can be used to analyze entire cell populations for properties that may be altered by the peptide. thermofisher.com Cells can be treated with this compound and then stained with fluorescent dyes that report on specific cellular states, such as cell viability, apoptosis, or cell cycle progression. nih.govresearchgate.net For example, to assess if the peptide induces apoptosis, cells could be co-stained with Annexin V-FITC and propidium (B1200493) iodide. A flow cytometer then analyzes thousands of individual cells, providing quantitative data on the percentage of live, apoptotic, and necrotic cells in the population. researchgate.net This high-throughput analysis can efficiently screen for the biological effects of the peptide on a large scale. nih.gov

Biophysical Characterization of Peptide-Target Complexes

Understanding the interaction of this compound with its biological targets is crucial for elucidating its mechanism of action. Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide detailed insights into the thermodynamics and kinetics of these binding events. nih.govnih.gov

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a highly quantitative technique that directly measures the heat released or absorbed during a biomolecular binding event. nih.gov This provides a complete thermodynamic profile of the interaction between this compound and a potential target molecule (e.g., a protein, nucleic acid, or membrane component) in a single experiment. amazonaws.commonash.edu

In an ITC experiment, a solution of the this compound peptide is titrated in small, precise injections into a sample cell containing the target molecule. nih.gov Each injection triggers a binding reaction, resulting in a small heat change that is measured by the calorimeter. As the target molecule becomes saturated with the peptide, the heat signal diminishes until only the heat of dilution is observed. The resulting data are plotted as heat flow per injection versus the molar ratio of the peptide to the target. Fitting this binding isotherm to a suitable model yields the key thermodynamic parameters of the interaction. researchgate.netresearchgate.net

These parameters include:

Binding Affinity (Kₐ) : The association constant, which indicates the strength of the interaction.

Stoichiometry (n) : The number of peptide molecules that bind to one molecule of the target.

Enthalpy of Binding (ΔH) : The measure of the change in heat upon binding, indicating the contribution of hydrogen bonds and van der Waals forces.

Entropy of Binding (ΔS) : Calculated from the other parameters, this reflects the change in disorder of the system upon binding, often driven by the hydrophobic effect. nih.gov

Table 2: Illustrative Thermodynamic Data from an ITC Experiment

Interacting PairKₐ (M⁻¹)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
This compound + Target Protein X1.5 x 10⁵1.1-8.21.1-7.1
This compound + Target Protein Y2.3 x 10⁴0.9-4.5-0.6-5.9

Note: This table presents hypothetical data to illustrate typical results from an ITC analysis.

Surface Plasmon Resonance (SPR) for Kinetic Binding Studies

Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technique used to study the kinetics of biomolecular interactions. nih.govscispace.com It provides precise measurements of how quickly a peptide and its target associate (the 'on-rate') and dissociate (the 'off-rate').

In an SPR experiment, the target molecule is typically immobilized on the surface of a sensor chip. scispace.com A solution containing this compound (the analyte) is then flowed over the chip surface. The binding of the peptide to the immobilized target causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU). scispace.com

The resulting sensorgram plots RU versus time and has distinct phases:

Association Phase: As the peptide solution flows over the surface, the RU signal increases as the peptide binds to the target. The rate of this increase is related to the association rate constant (kₐ).

Steady-State Phase: If the injection is long enough, the binding can reach equilibrium where the rates of association and dissociation are equal.

Dissociation Phase: Buffer is flowed over the chip to wash away the peptide. The RU signal decreases as the peptide-target complex dissociates. The rate of this decrease is determined by the dissociation rate constant (kₑ). researchgate.net

Table 3: Illustrative Kinetic Data from an SPR Experiment

Interacting Pairkₐ (M⁻¹s⁻¹)kₑ (s⁻¹)Kₑ (M)
This compound + Target Protein X3.2 x 10⁴5.1 x 10⁻³1.6 x 10⁻⁷
This compound + Target Protein Y1.1 x 10⁵8.8 x 10⁻²8.0 x 10⁻⁷

Note: This table presents hypothetical data to illustrate typical results from an SPR analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.